2-(2-methoxyphenoxy)-N-methylbutanamide
Overview
Description
2-(2-Methoxyphenoxy)-N-methylbutanamide is an organic compound with a complex structure that includes a methoxyphenoxy group and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-methylbutanamide typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanamine . Finally, the ethanamine is reacted with butanoyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce production costs. This includes selecting appropriate solvents, bases, and reaction temperatures to maximize efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the amide group can produce an amine .
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-methylbutanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)-1-phenylethanol: A lignin model compound used in studies of C–O bond cleavage.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: Another lignin model compound used in acidolysis studies.
Uniqueness
2-(2-Methoxyphenoxy)-N-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-9(12(14)13-2)16-11-8-6-5-7-10(11)15-3/h5-9H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRMKAPVCRNBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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